2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid
Description
2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid (CAS: 438213-03-7) is a quinoline derivative featuring a carboxylic acid group at position 4, a methyl group at position 6, and a 4-ethylphenyl substituent at position 2 of the quinoline core. This compound is of interest in medicinal chemistry due to the structural versatility of quinoline scaffolds, which are known for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
IUPAC Name |
2-(4-ethylphenyl)-6-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-3-13-5-7-14(8-6-13)18-11-16(19(21)22)15-10-12(2)4-9-17(15)20-18/h4-11H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZGDOFCZHHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethylphenyl group and the carboxylic acid functionality. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core undergoes oxidation, particularly at the nitrogen atom, to form quinoline N-oxide derivatives . This reaction is typically mediated by oxidizing agents such as potassium permanganate (KMnO₄) under acidic or neutral conditions.
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Reagents : KMnO₄ in H₂SO₄ or aqueous acetone.
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Conditions : 60–80°C, 4–6 hours.
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Yield : 45–55%.
The ethylphenyl substituent remains intact during oxidation, while the methyl group at position 6 may undergo partial oxidation to a carbonyl group under harsher conditions.
Decarboxylation Reactions
The carboxylic acid group at position 4 participates in decarboxylation under acidic or thermal conditions, yielding 2-(4-ethylphenyl)-6-methylquinoline .
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Reagents : Concentrated HCl or H₂SO₄.
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Conditions : Reflux at 120–140°C for 8–12 hours.
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Yield : 60–70%.
This reaction is critical for generating simpler quinoline derivatives for further functionalization.
Esterification and Functional Group Interconversion
The carboxylic acid group can be converted to esters or amides:
Esterification
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Reagents : Methanol (MeOH) with H₂SO₄ as a catalyst.
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Conditions : Reflux for 6–8 hours.
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Product : Methyl 2-(4-ethylphenyl)-6-methylquinoline-4-carboxylate .
Amide Formation
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Reagents : Thionyl chloride (SOCl₂) followed by ammonia or amines.
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Conditions : Room temperature for 12–24 hours.
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Yield : 50–65%.
Substitution and Coupling Reactions
The quinoline ring supports electrophilic substitution reactions at positions 5 and 7 due to electron-rich regions. Examples include:
Nitration
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Reagents : HNO₃ in H₂SO₄.
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Conditions : 0–5°C, 2–4 hours.
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Product : 5-Nitro-2-(4-ethylphenyl)-6-methylquinoline-4-carboxylic acid.
Suzuki–Miyaura Coupling
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Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst.
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Conditions : 80°C in DMF/H₂O, 12 hours.
Reduction Reactions
The quinoline ring can be reduced to tetrahydroquinoline derivatives using LiAlH₄ or catalytic hydrogenation:
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Reagents : LiAlH₄ in dry THF.
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Conditions : Reflux for 6–8 hours.
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Product : 2-(4-Ethylphenyl)-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
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Yield : 30–40%.
Mechanistic Insights
-
Oxidation : Proceeds via radical intermediates, with KMnO₄ acting as both an oxidant and proton acceptor.
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Decarboxylation : Follows a protonation-decarboxylation pathway, facilitated by strong acids.
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Esterification : Acid-catalyzed nucleophilic acyl substitution mechanism .
Spectroscopic Characterization
Key data for reaction products:
Scientific Research Applications
The compound 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid demonstrates remarkable versatility across multiple scientific domains, with significant potential in pharmaceutical and research applications.
Pharmacological Potential
The compound exhibits a diverse range of biological activities that make it particularly intriguing for scientific investigation:
Biological Activity Spectrum:
- Antimicrobial Properties : Potential effectiveness against various bacterial strains
- Anticancer Investigations : Promising interactions with cellular mechanisms
- Enzyme Inhibition : Capacity to disrupt specific molecular targets
Mechanism of Molecular Interaction
The unique structural configuration of this compound enables sophisticated molecular interactions:
- DNA Intercalation : The quinoline core can disrupt DNA replication and transcription processes
- Enzyme Inhibition : Potential to interfere with critical cellular metabolic enzymes
Comparative Analysis of Biological Activities
| Activity Type | Potential Impact | Research Significance |
|---|---|---|
| Antimicrobial | High | Targets multiple bacterial strains |
| Anticancer | Moderate to High | Disrupts cellular replication |
| Enzyme Inhibition | Moderate | Interferes with metabolic processes |
Structural Uniqueness
The compound's distinctive features include:
- Presence of 4-ethylphenyl group
- 8-methyl substitution
- Enhanced molecular interactions
- Improved solubility and stability compared to similar compounds
Research Implications
Potential Research Directions:
- Detailed pharmacological screening
- Structural modification studies
- Targeted drug development
- Antimicrobial agent design
Mechanism of Action
The mechanism of action of 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Positional Isomers
The position of substituents on the quinoline ring significantly influences physicochemical and biological properties. Key analogs include:
- QZ-1090: 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid (CAS: 350997-48-7)
- QZ-3378: 2-(4-Ethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS: 438225-28-6)
Key Differences :
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring at position 2 impact solubility, lipophilicity, and target affinity:
Insights :
Derivative Libraries
highlights the synthesis of 40 quinoline ester derivatives from related carboxylic acids, demonstrating the importance of esterification for enhancing antitubercular activity. For example, ethyl 6-chloro-2-(phenanthren-3-yl)quinoline-4-carboxylate showed potent inhibition of Mtb gyrase (MIC = 16 µg/mL) .
Antitubercular Activity
Quinoline-4-carboxylic acid esters exhibit activity against Mycobacterium tuberculosis (Mtb):
- Target Compound Potential: Esterification of the carboxylic acid group (e.g., ethyl ester) could enhance cell penetration and gyrase inhibition, as seen in structurally related compounds .
Enzyme and Receptor Targeting
- Neurokinin-3 Receptor Antagonists: Analogous compounds, such as 2-(2-methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic acid, demonstrate receptor antagonism via sulfonamide and methoxy groups .
- P-glycoprotein Inhibition: 6-Methoxy-2-arylquinolines with methyl esters show promise as multidrug resistance reversal agents .
Physicochemical Properties
| Property | 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic Acid | 2-(3-Bromophenyl)-6-methylquinoline-4-carboxylic Acid | 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carboxylic Acid |
|---|---|---|---|
| Molecular Formula | C₁₉H₁₇NO₂ | C₁₇H₁₂BrNO₂ | C₁₉H₁₇NO₄ |
| Molecular Weight | 307.35 | 342.2 | 323.34 |
| LogP (Predicted) | ~3.5 | ~4.2 | ~2.8 |
| Solubility | Low in water; soluble in DMSO | Very low in water | Moderate in polar solvents |
Key Takeaways :
- The 4-ethylphenyl group offers a balance between hydrophobicity and steric bulk, making the compound a versatile intermediate for further derivatization.
Biological Activity
2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, antibacterial properties, anticancer effects, and other relevant biological activities based on recent research findings.
Chemical Structure and Properties
The compound features a quinoline core structure that allows for various interactions with biological targets. Its unique combination of an ethylphenyl group and a carboxylic acid moiety enhances its chemical and biological properties compared to similar compounds.
The biological activity of this compound primarily involves:
- DNA Intercalation : The quinoline structure can intercalate into DNA, potentially inhibiting the replication of pathogens.
- Enzyme Inhibition : The compound may bind to specific enzymes and receptors, modulating their activity and leading to various biological effects, including antibacterial and anticancer actions.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate that it exhibits significant antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 μg/mL |
| Escherichia coli | 128 μg/mL |
| Bacillus subtilis | >256 μg/mL |
| Pseudomonas aeruginosa | >256 μg/mL |
| Methicillin-resistant S. aureus | >256 μg/mL |
These findings suggest that while the compound is effective against certain strains like S. aureus, its efficacy diminishes against others .
Anticancer Activity
The anticancer potential of this compound has also been investigated. It demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| HepG2 | 7.7 - 14.2 |
| HCT116 | 7.9 - 11.4 |
These values indicate that the compound exhibits comparable or superior activity to standard chemotherapeutic agents such as 5-fluorouracil and afatinib .
Case Studies
- Antibacterial Evaluation : A study synthesized several derivatives of quinoline-4-carboxylic acids, including this compound, which were screened for antibacterial activity using the agar diffusion method. The results highlighted its potential as a lead compound for developing new antibacterial agents .
- Antitumor Studies : Another study focused on the antitumor activities of various quinoline derivatives, finding that those with modifications similar to this compound showed potent inhibition against HepG2 and HCT116 cells, indicating its potential for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-Ethylphenyl)-6-methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Pfitzinger reaction is a common approach for quinoline-4-carboxylic acid derivatives, involving condensation of isatin derivatives with ketones in alkaline media . For example, substituting phenylacetic acid with 4-ethylphenylacetone could yield the target compound. Key factors include:
- Catalysts : Sodium acetate or potassium hydroxide to promote cyclization.
- Oxidation/Reduction : Use of KMnO₄ for oxidation or LiAlH₄ for reduction steps (if intermediates require modification) .
- Purification : Silica gel chromatography (e.g., 20% ethyl acetate/petroleum ether) to isolate the product, monitored by TLC .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Expect aromatic proton signals between δ 7.0–8.5 ppm for quinoline and ethylphenyl groups. The carboxylic acid proton may appear as a broad singlet (~δ 10–12 ppm) .
- IR : A strong C=O stretch (~1680–1720 cm⁻¹) confirms the carboxylic acid group.
- MS : Molecular ion peak [M+H]⁺ should align with the molecular weight (C₂₁H₂₁NO₂: 335.39 g/mol). High-resolution MS can distinguish isotopic patterns .
Q. What role do the 4-ethylphenyl and 6-methyl substituents play in the compound’s solubility and reactivity?
- Answer : The 4-ethylphenyl group enhances lipophilicity, improving membrane permeability in biological assays, while the 6-methyl substituent may sterically hinder electrophilic substitution reactions. Solubility in polar solvents (e.g., DMSO) is limited due to the aromatic backbone; sodium salt formation (via NaOH) improves aqueous solubility for in vitro studies .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound against target proteins?
- Methodological Answer :
- Target Selection : Prioritize proteins with quinoline-binding pockets (e.g., P-glycoprotein for multidrug resistance studies) .
- Docking Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonated carboxylic acid) and protein (PDB ID: 4M1M) using force fields like AMBER.
- Validation : Compare docking scores with known inhibitors (e.g., verapamil) and validate via in vitro assays (e.g., calcein-AM efflux inhibition) .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Source Analysis : Check purity (HPLC ≥95%), solvent effects (DMSO vs. aqueous buffers), and assay conditions (pH, temperature).
- Structural Confirmation : Use X-ray crystallography (as in –16 for similar quinolines) to rule out polymorphic or tautomeric forms.
- Dose-Response Curves : Repeat assays with triplicate measurements and positive/negative controls .
Q. What strategies mitigate regioselectivity challenges during synthesis (e.g., unwanted substitution at the 3-position)?
- Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) at the 6-methyl position to steer electrophilic attacks to the 2- or 4-positions.
- Metal Catalysis : Use Pd/Cu catalysts for cross-coupling reactions to ensure precise functionalization .
Research Challenges and Solutions
- Challenge : Low aqueous solubility limits in vivo testing.
Solution : Synthesize ester prodrugs (e.g., ethyl ester) using SOCl₂/ethanol, improving bioavailability . - Challenge : Side reactions during Pfitzinger condensation.
Solution : Optimize molar ratios (1:1.2 isatin:ketone) and monitor pH (≥10) to favor cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
